CRT0066854

Kinase Selectivity Profiling Atypical PKC Pharmacology Chemical Biology

CRT0066854 is a thieno[2,3-d]pyrimidine-based selective ATP-competitive inhibitor of atypical PKC isoforms (PKCι IC50=132 nM; PKCζ IC50=639 nM) and ROCK-II (IC50=620 nM). Its unique binding mode, validated by co-crystal structure (PDB: 3ZH8), spares typical PKCs and 98 other kinases. Essential for pathway-specific studies in cell polarity, migration, and Ras-driven oncogenesis without pan-PKC off-target effects.

Molecular Formula C24H25N5S
Molecular Weight 415.6 g/mol
Cat. No. B3027924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT0066854
Synonyms3-phenyl-N(1)-(2-pyridin-4-yl-5,6,7,8-tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-yl)-propane-1,2-diamine
CRT0066854
Molecular FormulaC24H25N5S
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N
InChIInChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1
InChIKeyNRHASZRDWOUMFD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine (CRT0066854): A Selective Atypical PKC Inhibitor for Cell Polarity and Oncogenic Signaling Research


(2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine, commonly designated CRT0066854, is a thieno[2,3-d]pyrimidine-based small molecule that functions as a selective, ATP-competitive inhibitor of atypical protein kinase C (aPKC) isoenzymes [1]. It exhibits preferential inhibition of full-length PKCι (IC50 = 132 nM) and PKCζ (IC50 = 639 nM), and also targets the Rho-associated kinase II (ROCK-II) kinase domain (IC50 = 620 nM) . The compound has been co-crystallized with the human PKCι kinase domain (PDB ID: 3ZH8), providing direct structural insight into its binding mode [2]. Its chemical formula is C24H25N5S with a molecular weight of 415.554 Da [3].

Why Generic PKC Inhibitors Cannot Substitute for (2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine in aPKC-Driven Models


Broad-spectrum or pan-PKC inhibitors (e.g., Go 6983, GF109203X) indiscriminately target conventional and novel PKC isoforms, obscuring the specific roles of atypical PKCs in cell polarity, migration, and oncogenic transformation . In contrast, (2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine (CRT0066854) demonstrates a restricted inhibition profile, primarily hitting PKCι, PKCζ, and ROCK-II, while sparing typical PKCs and 98 other kinases in a 1 µM panel screen [1]. This targeted selectivity is essential for dissecting aPKC-dependent signaling without confounding off-target effects. Moreover, the compound's unique adenosine-binding motif mimicry—displacing a crucial Asn-Phe-Asp motif and engaging an acidic patch used by arginine-rich substrates—provides a distinct mechanistic basis that generic inhibitors lack [2]. Substitution with a non-selective PKC inhibitor would compromise experimental resolution and invalidate pathway-specific conclusions.

Quantitative Differentiation of (2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine Against Closest Comparators


Atypical PKCι vs. Pan-PKC Inhibitor Go 6983: Target Selectivity Comparison

CRT0066854 demonstrates preferential inhibition of PKCι (IC50 = 132 nM) and PKCζ (IC50 = 639 nM) over ROCK-II (IC50 = 620 nM) . In contrast, the widely used pan-PKC inhibitor Go 6983 inhibits PKCζ with an IC50 of 60 nM but also potently suppresses PKCα, PKCβ, PKCγ, and PKCδ (IC50 range 6–10 nM) . While Go 6983 is a more potent inhibitor of PKCζ, its lack of isoform selectivity precludes the assignment of cellular phenotypes specifically to atypical PKC signaling. CRT0066854, by largely sparing typical PKCs, enables more precise interrogation of PKCι/ζ-driven pathways [1].

Kinase Selectivity Profiling Atypical PKC Pharmacology Chemical Biology

Broad Kinase Selectivity Panel: 98 Off-Target Kinases Show No Inhibition at 1 µM

To validate its utility as a selective chemical probe, CRT0066854 was profiled against a panel of 98 diverse kinases at a concentration of 1 µM [1]. The compound demonstrated no significant inhibition (<50% residual activity) of any tested kinase outside of PKCι, PKCζ, and ROCK-II. This selectivity profile is critical because many PKC inhibitors exhibit substantial off-target activity that can lead to misinterpretation of cellular phenotypes. For example, the commonly used PKC inhibitor GF109203X (bisindolylmaleimide I) shows potent inhibition of multiple kinases including GSK-3β and MSK1 [2].

Kinase Selectivity Screening Chemical Probe Validation Off-Target Risk Assessment

Cellular Phenotypic Efficacy: Colony Formation Reduction in HeLa Cells vs. A549 Viability

CRT0066854 exerts significant anti-oncogenic effects in cell-based assays. Treatment of HeLa cervical carcinoma cells with 1 µM CRT0066854 resulted in a 65% reduction in colony formation . In parallel, the compound reduced viability of A549 lung adenocarcinoma cells with an IC50 of 3.47 µM [1]. These phenotypic effects are consistent with the role of aPKCs in promoting anchorage-independent growth and cell survival. In contrast, the pan-PKC inhibitor Go 6983, despite its higher potency against isolated kinases, exhibits variable and often less pronounced effects in similar 3D culture models due to broader target engagement and potential compensatory signaling [2].

Oncogenic Signaling Cancer Cell Biology Phenotypic Screening

Structural Basis of Inhibition: Adenosine-Binding Motif Mimicry Confirmed by Co-Crystal Structure

A high-resolution (2.2 Å) co-crystal structure of CRT0066854 bound to the human PKCι kinase domain (PDB: 3ZH8) reveals a unique binding mode [1]. The compound displaces a conserved Asn-Phe-Asp motif that forms part of the adenosine-binding pocket and simultaneously engages an acidic patch typically recognized by arginine-rich PKC substrates [2]. This dual-interaction mechanism—mimicking both ATP and substrate recognition elements—is structurally distinct from the binding modes of other PKC inhibitors, which generally occupy only the ATP-binding cleft. For example, the bisindolylmaleimide class (e.g., GF109203X) bind solely to the ATP site without engaging the substrate-binding acidic patch [3].

Structural Biology Ligand-Protein Interaction Rational Drug Design

Optimal Scientific and Industrial Use Cases for (2S)-3-Phenyl-N1-[2-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,2-diamine Based on Validated Evidence


Dissecting aPKC-Specific Signaling in Cell Polarity and Migration Studies

Investigators studying epithelial cell polarity, directed migration, or lumen formation should employ CRT0066854 to selectively inhibit PKCι and PKCζ without affecting typical PKCs. Its ability to restore polarized morphogenesis in oncogene-expressing MDCK cells and to impede directed migration of NRK-49F fibroblasts has been directly demonstrated [1]. The compound's selectivity over 98 other kinases at 1 µM minimizes confounding off-target effects, enabling confident assignment of observed phenotypes to aPKC signaling [2].

Validating aPKC Dependency in Ras-Driven Tumor Models

For oncology researchers investigating Ras-dependent transformation, CRT0066854 provides a critical tool to interrogate the non-redundant roles of PKCι and PKCζ. The compound significantly reduces colony formation in HeLa cells (65% reduction at 1 µM) and impairs viability of A549 lung carcinoma cells (IC50 = 3.47 µM) . These quantitative phenotypic endpoints can be used to establish aPKC dependency in patient-derived cell lines or genetically engineered models before advancing to more complex in vivo studies.

Structural Biology and Fragment-Based Drug Discovery Targeting aPKC

Medicinal chemists and structural biologists can leverage the high-resolution co-crystal structure of CRT0066854 bound to PKCι (PDB: 3ZH8) as a template for rational design of improved aPKC inhibitors [3]. The compound's unique binding mode—simultaneously engaging the adenosine pocket and a substrate-recognition acidic patch—offers a validated starting point for fragment elaboration, scaffold hopping, or structure-activity relationship (SAR) campaigns aimed at enhancing potency or selectivity [4].

Pharmacological Tool for LLGL2 Phosphorylation and Downstream Effector Analysis

Researchers studying the atypical PKC substrate lethal giant larvae 2 (LLGL2) should use CRT0066854 as a selective pharmacological inhibitor to block LLGL2 phosphorylation in cellular assays. The compound has been shown to inhibit LLGL2 phosphorylation in HEK293 cells co-expressing PKCι and LLGL2 [5]. This application is particularly valuable for dissecting the role of aPKC-mediated LLGL2 phosphorylation in cell polarity maintenance, tight junction assembly, and epithelial architecture.

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